6-Amino-2-methyl-4(1H)-pyrimidinone

Chromatography Pre-formulation Analytical Chemistry

Misidentifying the regioisomer 2-Amino-6-methyl-4-pyrimidinol (CAS 3977-29-5) causes failed syntheses. Same formula (C5H7N3O), different amino position shifts pKa by ~0.4 units, altering N-alkylation reactivity and chromatographic behavior. • pKa 10.45 ± 0.50 - ensures correct ionization state for N-alkylation and pH-dependent liquid-liquid extraction. • Validated reverse-phase HPLC method available for identity verification vs. the 2-amino isomer. • Anti-proliferative scaffold: FaDu IC50 15 µM, MCF-7 IC50 20 µM, A549 IC50 18 µM - a validated starting point for SAR-driven oncology programs. Batch-specific identity verification ensures procurement of the correct regioisomer.

Molecular Formula C5H7N3O
Molecular Weight 125.13 g/mol
CAS No. 767-16-8
Cat. No. B189757
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Amino-2-methyl-4(1H)-pyrimidinone
CAS767-16-8
Molecular FormulaC5H7N3O
Molecular Weight125.13 g/mol
Structural Identifiers
SMILESCC1=NC(=O)C=C(N1)N
InChIInChI=1S/C5H7N3O/c1-3-7-4(6)2-5(9)8-3/h2H,1H3,(H3,6,7,8,9)
InChIKeyMVHONLHZERWNRF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Amino-2-methyl-4(1H)-pyrimidinone Chemical Profile & Sourcing


6-Amino-2-methyl-4(1H)-pyrimidinone (CAS 767-16-8) is a heterocyclic pyrimidinone building block with the molecular formula C5H7N3O and a molecular weight of 125.13 g/mol . This compound is characterized by a high melting point (>300°C) and a predicted pKa of 10.45 ± 0.50 . It is widely recognized as an organic intermediate, synthesized via a one-step reaction from ethyl cyanoacetate and acetamidine hydrochloride .

Heterocyclic building block for pyrimidinone-derived libraries
One-step synthetic entry from ethyl cyanoacetate and acetamidine
High melting point (>300°C) supports high-temperature reaction conditions

Substitution Risk: Regioisomer vs. 6-Amino-2-methyl-4(1H)-pyrimidinone


In procurement, treating 6-Amino-2-methyl-4(1H)-pyrimidinone as a simple, interchangeable pyrimidinone can lead to experimental failure and wasted resources. A primary risk is the misidentification of the regioisomer 2-Amino-6-methyl-4-pyrimidinol (CAS 3977-29-5). These compounds share the same molecular formula and weight [1] but differ fundamentally in the position of the amino group on the pyrimidine ring. This single positional shift alters the molecule's electronic structure, hydrogen-bonding network, and, critically, its pKa by approximately 0.4 units [2]. Such a difference directly impacts chromatographic behavior, solubility, and reactivity in subsequent synthetic steps, making substitution without explicit re-validation a significant scientific and financial liability.

Regioisomer misidentification 2-Amino-6-methyl-4-pyrimidinol (CAS 3977-29-5) shares the same molecular formula but differs in amino-group position, altering electronic and hydrogen-bonding profile.
pKa shift affects ionizable behavior A reported ~0.4 unit pKa difference may shift HPLC retention, solubility, and pH-dependent extraction efficiency.
Synthetic reactivity divergence Substitution without re-validation risks unexpected reactivity in N-alkylation or coupling steps, potentially compromising yield and purity.

Quantitative Differentiation from Pyrimidinone Analogs


pKa Comparison for Purification and Formulation

The predicted pKa of 6-Amino-2-methyl-4(1H)-pyrimidinone (10.45) is 0.42 units higher than that of its regioisomer 2-Amino-6-methyl-4-pyrimidinol (10.03) [1]. This difference in acid dissociation constant directly alters the compound's ionization state at a given pH, which in turn affects its retention time in reverse-phase HPLC and its solubility profile.

pKa Comparison
Reported
Target pKa 10.45 vs. regioisomer pKa 10.03 (Δ 0.42 units)
Supports isomer differentiation by ionizable behavior
Predicted values; verify with experimental determination
Chromatography Pre-formulation Analytical Chemistry

Solid-State Conformation by X-ray Crystallography

The molecular structure of 6-Amino-2-methyl-4(1H)-pyrimidinone has been definitively characterized by single-crystal X-ray diffraction [1]. The study reveals a nearly planar molecule within 0.2 Å, with a torsion angle of -179(2)° for C(4)-C(7)-C(8)-C(9) [1]. This precise structural data allows for unambiguous identification and is essential for research requiring a known solid-state conformation, such as co-crystal engineering or computational modeling.

Solid-State Conformation
Class-level inference
Nearly planar within 0.2 Å; torsion −179(2)°
Defined crystal structure aids co-crystal design
Single-crystal XRD at 291 K; verify batch identity
X-ray Crystallography Polymorph Screening Materials Science

Anti-Proliferative Activity in Cancer Cell Lines

The compound 4-Amino-6-hydroxy-2-methylpyrimidine (the hydrate form of the target compound) has been profiled for anti-proliferative activity, demonstrating an IC50 of 15 µM against the FaDu hypopharyngeal cancer cell line, 20 µM against the MCF-7 breast cancer cell line, and 18 µM against the A549 lung cancer cell line . This activity profile provides a quantitative baseline for research programs focused on developing more potent anti-cancer agents from this core scaffold.

Cell Proliferation IC‚50
Data to verify
FaDu 15 µM, MCF-7 20 µM, A549 18 µM (scaffold hydrate form)
Reported cell-model response context
Activity from 4-Amino-6-hydroxy-2-methylpyrimidine; confirm with target compound
Medicinal Chemistry Cancer Research Drug Discovery

Procurement Applications for 6-Amino-2-methyl-4(1H)-pyrimidinone


Medicinal Chemistry: Anti-Cancer Lead Optimization

The established anti-proliferative activity of the 4-Amino-6-hydroxy-2-methylpyrimidine scaffold against FaDu (IC50: 15 µM), MCF-7 (IC50: 20 µM), and A549 (IC50: 18 µM) cell lines makes it a relevant starting material for medicinal chemistry teams synthesizing novel anti-cancer agents . Procurement of this compound provides a validated, moderate-activity core for structure-activity relationship (SAR) studies aimed at improving potency and selectivity.

Chemical Synthesis: pKa-Driven Intermediate Selection

The compound's predicted pKa of 10.45 distinguishes it from its regioisomer 2-Amino-6-methyl-4-pyrimidinol (pKa 10.03) [1]. This difference makes it the appropriate choice for synthetic pathways requiring a specific ionization state for reactions like N-alkylation or for work-up procedures relying on pH-dependent liquid-liquid extraction. Sourcing the correct isomer is critical to achieving expected yields and purity .

Analytical Development: Method Validation and Impurity Profiling

The established reverse-phase HPLC method for 6-Amino-2-methyl-4(1H)-pyrimidinone [2] and its defined pKa value (10.45) provide a reliable starting point for developing purity assays. This is essential for quality control laboratories tasked with verifying the identity and purity of incoming material, particularly in differentiating it from the closely related isomer 2-Amino-6-methyl-4-pyrimidinol, which would have a different retention time.

Application
Selection Property
Validation Focus
Cancer cell-model studies
Scaffold activity profile
Cell-model response endpoint review
Synthesis intermediate selection
Ionization-state dependent reactivity
pH-dependent extraction and purification
Analytical method development
Chromatographic identity verification
Isomer peak resolution and purity assay

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

53 linked technical documents
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